molecular formula C27H48O11 B6322534 Benzyl-PEG10-alcohol CAS No. 908258-44-6

Benzyl-PEG10-alcohol

Cat. No. B6322534
CAS RN: 908258-44-6
M. Wt: 548.7 g/mol
InChI Key: GLVOUPLWGFLDGE-UHFFFAOYSA-N
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Description

Benzyl-PEG10-alcohol is a PEG-based PROTAC linker . It is a type of polyethylene glycol (PEG) molecule that contains a benzyl functional group and a polyethylene glycol chain (PEG10) ending in a hydroxyl group (alcohol) .


Molecular Structure Analysis

This compound has a molecular weight of 548.67 and a chemical formula of C27H48O11 . It contains a benzyl functional group, a polyethylene glycol chain (PEG10), and ends with a hydroxyl group (alcohol).


Chemical Reactions Analysis

The oxidation of benzyl alcohol to benzaldehyde has been studied extensively. This process involves the selective oxidation of alcohols by the electrocatalytic reduction of peroxydisulfate . Another study discusses the hydrogenation of benzaldehyde to benzyl alcohol via the Cannizzaro mechanism .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 548.7 g/mol. Further physical and chemical properties specific to this compound were not found in the search results.

Scientific Research Applications

Improved Stability and Activity in Pharmaceutical Formulations

  • Prevention of Aggregation in Protein Formulations : The addition of benzyl alcohol to reconstitution buffers can promote undesirable protein aggregation in multidose formulations. A study by Rodríguez-Martínez et al. (2011) explored the efficiency of PEGylation, specifically the attachment of polyethylene glycol (PEG), in preventing benzyl alcohol-induced aggregation of α-chymotrypsinogen A, a model protein. This approach significantly mitigated aggregation, highlighting the protective role of PEGylation against preservative-induced protein destabilization (Rodríguez-Martínez, Rivera-Rivera, & Griebenow, 2011).

Catalytic Processes and Chemical Synthesis

  • Catalytic Aerobic Oxidation : Palladium pincer complexes were identified as exceptionally active catalysts for the aerobic oxidation of secondary benzyl alcohols in sustainable media such as PEG-400. This process achieved unprecedented turnover number (TON) and turnover frequency (TOF) values, underlining the efficiency of these catalysts in sustainable reaction media and showcasing a novel application of PEG in catalysis (Urgoitia, SanMartin, Herrero, & Domínguez, 2011).

  • Selective Oxidation of Alcohols : A study on bimetallic Au/Pd nanoparticles revealed their effectiveness in catalyzing the oxidation of alcohols within a polyethylene glycol (PEG)/CO2 biphasic system. This method demonstrated the potential of using PEG as a component in catalytic systems for the clean and efficient oxidation of alcohols, including benzyl alcohol, under environmentally friendly conditions (He et al., 2010).

Novel Drug Delivery Systems

  • PEGylated Graphene Oxide for Drug Delivery : Research by Chai et al. (2019) explored the use of PEGylated graphene oxide (GO) as a platform for drug delivery. By attaching 6-armed polyethylene glycol (PEG) to GO sheets, they enhanced its water solubility and biocompatibility, creating an effective carrier for hydrophobic chemotherapy drugs. This study showcases the innovative application of Benzyl-PEG10-alcohol derivatives in biomedicine, specifically in enhancing the delivery of therapeutic agents (Chai et al., 2019).

Mechanism of Action

Target of Action

Benzyl-PEG10-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound acts as a bridge in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated protein is then recognized by the proteasome, an intracellular complex responsible for protein degradation, leading to the protein’s destruction .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By acting as a linker in PROTACs, this compound enables the selective degradation of specific proteins, thereby influencing the balance of proteins within the cell .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs in which it is used .

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can have a wide range of effects at the molecular and cellular levels, depending on the function of the protein being targeted. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the progression of the disease .

Action Environment

The action of this compound, like that of all biochemical compounds, can be influenced by a variety of environmental factors. These may include the pH and temperature of the cellular environment, the presence of other compounds that can interact with this compound or the PROTAC in which it is used, and the overall state of the cell

Safety and Hazards

While specific safety and hazard information for Benzyl-PEG10-alcohol was not found, general safety measures for handling similar substances include ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and avoiding repeated exposure .

Future Directions

Benzyl-PEG10-alcohol, as a PEG-based PROTAC linker, has potential applications in the development of targeted therapy drugs . Additionally, the selective oxidation of benzyl alcohol to benzaldehyde serves as a model reaction for testing new potential catalysts .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O11/c28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-4-2-1-3-5-27/h1-5,28H,6-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOUPLWGFLDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732310
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

908258-44-6
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (35 mg, 0.872 mmol) and benzyl bromide (52 μl, 0.436 mmol) were added to 5 mL of a solution of commercially available decaethylene glycol (200 mg, 0.436 mmol) in THF, and the mixture was stirred at room temperature for 16 hours. Aqueous saturated ammonium chloride was added to the mixture, followed by extraction with ethyl acetate. The extract was washed with saturated saline and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain 168 mg of crude decaethylene glycol monobenzyl ether as a colorless oil.
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35 mg
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200 mg
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